tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate: is an organic compound with the molecular formula C17H28N4O3. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a piperidine ring, and an ethoxypyrimidine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes. This step often involves reductive amination or other condensation reactions.
Introduction of the Ethoxypyrimidine Group: The ethoxypyrimidine moiety is introduced via nucleophilic substitution reactions. This step may require the use of strong bases or catalysts to facilitate the reaction.
Carbamate Formation: The final step involves the reaction of the piperidine intermediate with tert-butyl chloroformate to form the carbamate group. This reaction is typically carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.
Continuous Flow Synthesis: This method is more efficient for large-scale production and can be optimized for higher yields and lower costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxypyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is often used in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)carbamate
- tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-4-yl)carbamate
- tert-Butyl (1-(6-fluoropyrimidin-4-yl)piperidin-4-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate is unique due to its ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its solubility and bioavailability, making it a more effective compound in certain applications.
Properties
IUPAC Name |
tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-5-22-14-10-13(17-11-18-14)20-8-6-12(7-9-20)19-15(21)23-16(2,3)4/h10-12H,5-9H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOMXTFGFGXRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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